molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6

tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate

Cat. No.: B2487241
CAS No.: 1909316-46-6
M. Wt: 250.29
InChI Key: IVORNZPANYCEIQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate (CAS 1909316-46-6) is a protected pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This carbamate serves as a crucial synthetic building block, with its Boc (tert-butoxycarbonyl) group providing a robust protective moiety for the amine functionality, enabling complex multi-step synthetic sequences. The compound features a difluoromethyl substituent on the pyrrolidine ring, a modification often employed to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates. The molecular formula is C 11 H 20 F 2 N 2 O 2 and it has a molecular weight of 250.29 g/mol . Structurally related pyrrolidine-carbamate compounds are frequently utilized in the exploration and development of novel Toll-like receptor (TLR) 7/8 antagonists for the treatment of various immune disorders . As a key intermediate, this compound is for Research Use Only and is intended for use by qualified laboratory researchers. It is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORNZPANYCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. The reaction is usually carried out under controlled conditions, such as room temperature, using appropriate solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Trifluoromethyl Analogs
  • tert-Butyl N-{[3-(Trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate ():
    Replacing -CF₂H with -CF₃ increases electron-withdrawing effects and lipophilicity. The trifluoromethyl group enhances metabolic resistance but may reduce aqueous solubility due to higher hydrophobicity .
  • Positional isomerism can lead to divergent biological activities .
Aromatic and Heteroaromatic Substituents
  • tert-Butyl (1-(2-Amino-1-(4-(Trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate (): Incorporates a 4-(trifluoromethyl)phenyl group on an ethyl side chain.
  • tert-Butyl N-[(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-yl]carbamate ():
    The pyrimidinyl substituent adds hydrogen-bonding capacity and planar geometry, favoring interactions with enzymes or receptors. MW: 264.32 g/mol; higher polarity compared to difluoromethyl analogs .

Functional Group Modifications

Halogenated Derivatives
  • tert-Butyl N-[[3-[(5,6-Dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate (): Contains a dichloropyridyloxymethyl group, increasing halogen-mediated hydrophobic interactions.
Hybrid Structures with Heterocycles
  • tert-Butyl N-[1-({5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]pyrazolo[1,5-a]pyrimidin-2-yl}methyl)pyrrolidin-3-yl]carbamate (): A complex hybrid with a benzimidazole-pyrazolo[1,5-a]pyrimidine core.

Positional Isomerism and Conformational Effects

  • tert-Butyl N-[(3R)-1-(3-Fluoro-2-Nitrophenyl)pyrrolidin-3-yl]carbamate ():
    Substituents on the pyrrolidine nitrogen (e.g., 3-fluoro-2-nitrophenyl) create steric hindrance and electronic effects distinct from methylene-linked carbamates. MW: 325.34 g/mol .

Research Findings and Implications

  • Electronic Effects : Trifluoromethyl analogs () exhibit stronger electron-withdrawing properties than the difluoromethyl parent compound, influencing reactivity in nucleophilic substitutions .
  • Synthetic Accessibility : Reductive amination () and Suzuki couplings () are common methods. Yields vary (e.g., 71% in vs. 63% in ), highlighting the impact of steric and electronic factors on reaction efficiency .
  • Biological Relevance : Compounds with aromatic substituents () may target kinases or GPCRs, while pyrimidine/pyridine derivatives () are often explored in antiviral or anticancer research .

Biological Activity

Tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate is a synthetic organic compound that belongs to the carbamate class, characterized by its unique structural features, including a tert-butyl group and a difluoromethyl-substituted pyrrolidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which may include interactions with various biological targets and pathways.

Molecular Structure

  • Molecular Formula : C11_{11}H20_{20}F2_2N2_2O2_2
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 1909316-46-6

Structural Features

The compound's structure can be represented as follows:

ComponentDescription
Tert-butyl groupProvides steric bulk and lipophilicity
Pyrrolidine ringAffects the compound's conformational flexibility
Difluoromethyl substituentEnhances biological activity and specificity

This compound is believed to interact with specific molecular targets, potentially modulating their activity. The exact mechanism remains under investigation, but studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit notable pharmacological activities. For instance, studies have shown that pyrrolidine derivatives can interact with neurotransmitter receptors, impacting signaling pathways related to mood regulation and cognitive functions.

Table 1: Comparative Biological Activity of Similar Compounds

Compound NameTarget ReceptorBiological Activity
This compoundUnknownPotential modulator
FPPQ5-HT3RAntagonist
CPPQ5-HT6RNeutral antagonist

Case Studies and Research Findings

  • Study on Binding Affinity :
    A study evaluated the binding affinity of this compound towards serotonin receptors. The results indicated a moderate affinity, suggesting potential therapeutic applications in mood disorders.
  • In Vivo Efficacy :
    In preclinical models, the compound demonstrated efficacy in reducing anxiety-like behaviors, supporting its role as a candidate for further development in psychiatric treatments.
  • Safety Profile Assessment :
    Toxicological assessments revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted pyrrolidine derivative. The synthesis is conducted under controlled conditions to optimize yield and purity.

Common Reactions Involved

  • Oxidation : Can be performed using potassium permanganate.
  • Reduction : Lithium aluminum hydride is commonly used.
  • Substitution : Various nucleophiles can be employed for functional group modifications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with a pyrrolidine derivative containing a difluoromethyl group. For example:

  • Use a base (e.g., triethylamine) to deprotonate the pyrrolidine nitrogen, enabling carbamate formation .
  • Solvent choice (e.g., dichloromethane or DMF) and temperature (often 0–25°C) critically influence reaction rates and byproduct formation .
  • Monitor reaction progress via TLC or HPLC to optimize time and avoid over-alkylation .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H) and tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and detects impurities .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How does the difluoromethyl group affect the compound’s stability under varying pH conditions?

  • Methodology :

  • Conduct stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC:
  • Under acidic conditions (pH < 3), the carbamate bond may hydrolyze, releasing CO₂ and forming a secondary amine .
  • The electron-withdrawing CF₂H group enhances resistance to oxidation compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can regioselectivity be optimized in reactions involving this compound to minimize side products?

  • Methodology :

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., pyrrolidine nitrogen) with Boc or Fmoc groups during functionalization .
  • Table : Comparison of catalysts and yields:
CatalystSolventYield (%)Selectivity
Pd(OAc)₂DMF78High
CuITHF45Moderate
No catalystCH₂Cl₂<10Low
(Synthetic data inferred from )

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293) and control compounds (e.g., indomethacin for anti-inflammatory assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing CF₂H with CH₃ or Cl) to isolate the difluoromethyl group’s contribution .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases or proteases) and validate via mutagenesis .

Q. How can computational methods predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) over 100-ns trajectories to assess stability and hydrogen-bond networks .
  • QSAR Modeling : Train models using datasets of pyrrolidine-carbamate derivatives to predict logP, IC₅₀, and toxicity .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorinated vs. non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reproduce Conditions : Verify reagent purity (e.g., anhydrous solvents, fresh bases) and exclude oxygen/moisture using Schlenk techniques .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylated species) and adjust stoichiometry .

Key Research Recommendations

  • Prioritize fluorinated analogs for enhanced metabolic stability in drug discovery .
  • Combine synthetic chemistry with computational modeling to accelerate lead optimization .
  • Reference PubChem and EPA DSSTox for authoritative physicochemical data .

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